molecular formula C18H15Al B1628552 Aluminum, triphenyl- CAS No. 841-76-9

Aluminum, triphenyl-

Cat. No. B1628552
CAS RN: 841-76-9
M. Wt: 258.3 g/mol
InChI Key: JQPMDTQDAXRDGS-UHFFFAOYSA-N
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Description

Aluminum, triphenyl- is a compound with the formula C18H15Al. It has a molecular weight of 258.2932 . It is always found combined with other elements such as oxygen, silicon, and fluorine .


Molecular Structure Analysis

The molecular structure of Aluminum, triphenyl- is available as a 2D Mol file or as a computed 3D SD file . The Aluminum center is likely to be tetrahedral, similar to related compounds .


Chemical Reactions Analysis

While specific chemical reactions involving Aluminum, triphenyl- are not detailed in the search results, it’s worth noting that Aluminum ions (Al³⁺) have characteristic reactions with aqueous ammonia and sodium hydroxide . Aluminum-based reagents will form aluminum hydroxide upon aqueous quenching which can create emulsions .


Physical And Chemical Properties Analysis

Aluminum, triphenyl- shares properties with other aluminum compounds. Aluminum is the most abundant metal in the earth’s crust. It is a lightweight, silvery-white metal with good conductivity properties . The heat of thermal decomposition and the hydrogen content are determined for the AlH3 samples and are found to be 318 ± 25 J/g and 9.32 ± 0.24 wt %, respectively .

Scientific Research Applications

  • Catalysis in Organic Synthesis Aluminum complexes, such as those based on amino triphenolate ligands, exhibit high activity in the synthesis of organic carbonates from epoxides and CO2. These catalysts demonstrate broad substrate scope, functional group tolerance, and efficiency under mild conditions, using an abundant and nontoxic metal (Whiteoak et al., 2013).

  • Electroactive Devices Aluminum is used as a cathode material in organic electroactive devices. The interaction of aluminum with electroluminescent materials like p-sexiphenyl (6P) has been studied, providing insights into the physisorption processes and supporting the development of such devices (Koch et al., 1999).

  • Hydrogen and Energy Storage Aluminum hydride (AlH3) and related compounds are considered promising hydrogen and energy storage materials. They have applications as rocket fuels, explosives, reducing agents, and hydrogen sources for portable fuel cells. Research encompasses synthesis methods, crystallographic structures, and regeneration routes (Graetz et al., 2011).

  • Organic Light-Emitting Diodes (OLEDs) Aluminum-triphenyl compounds are used in the development of OLEDs. They play a role in enhancing the efficiency of devices, such as through the use of p-doped amorphous hole injection layers, contributing to lower operating voltages and higher luminous efficiency (Zhou et al., 2001).

  • NMR Spectroscopy in Materials Science (27)Al NMR spectroscopy is used to gain insights into the local structure and chemistry of aluminum in various environments. This technique is particularly relevant in materials sciences for studying aluminum-based materials like zeolites and metal-organic-frameworks (Haouas et al., 2016).

  • Structural Engineering Aluminum alloys have significant applications in structural engineering, particularly in the civil engineering field. Their properties and applications have been extensively researched, contributing to modern codification and design principles in construction (Mazzolani, 2006).

  • Surface Modifications for Enhanced Properties Aluminum and its alloys undergo various surface engineering techniques, such as laser surface engineering, to enhance properties like hardness, corrosion resistance, and wear resistance. This is particularly relevant in aerospace and mechanical applications (Quazi et al., 2016).

Safety And Hazards

Just like any manufacturing process, there are inherent risks and hazards involved with aluminum production and fabrication . Aluminum cannot be destroyed in the environment, it can only change its form. In the air, aluminum binds to small particles, which can stay suspended for many days . Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

triphenylalumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.Al/c3*1-2-4-6-5-3-1;/h3*1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPMDTQDAXRDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Al](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Al
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232967
Record name Aluminum, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminum, triphenyl-

CAS RN

841-76-9
Record name Aluminum, triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum, triphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylaluminum
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Synthesis routes and methods I

Procedure details

To a solution of AlCl3 (133 mg; 1.0 mmol) in Bu2O (4.0 mL) was added phenylmagnesium bromide (1.2 mL, 3.1 mmol, 2.6 M in Et2O) at ambient temperature. After stirring at ambient temperature overnight, the product mixture was purged with a strong stream of nitrogen gas to evaporate the THF and Et2O. Bu2O (5.0 mL) was added to the residue and the mixture was stirred overnight, then filtered and the filtrate was purged with a strong stream of nitrogen gas to provide Ph3Al as a solid.
Name
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of AlCl3 (1.25 g, 9.4 mmol) in diisopropyl ether (20 mL) was added phenylmagnesium bromide (10.8 mL, 27 mmol, 2.5 M in Et2O) at 0-5° C. The mixture was stirred at room temperature for 3-4 hours. The solvent was removed using a high-vacuum pump affording a white solid. To the solid was added PhMe (15 mL) and the mixture was stirred for 15 min, and then the resulting slurry was filtered under an atmosphere of nitrogen. The clear filtrate was evaporated to about ⅓rd of the original volume and the resulting solid was filtered affording 1.36 g of crude product. A slurry of the crude product and PhMe (15 mL) was stirred, and was then filtered. The filtrate was evaporated to about ⅓rd of the original volume and the resulting solid was filtered affording the desired product (0.56 g, 18%).
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Yield
18%

Synthesis routes and methods III

Procedure details

Laubengayer et al., Inorg. Chem., 1, pages 632 to 637 (1962), disclose the reaction of triphenylaluminum and methylamine in toluene solution to form methylamine triphenylaluminum, then methylaminodiphenylaluminum, and then methyliminophenylaluminum. Triphenylaluminum and dimethylamine form dimethylamine triphenylaluminum which is heated to form dimethylaminodiphenylaluminum.
Name
methylaminodiphenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyliminophenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum, triphenyl-
Reactant of Route 2
Aluminum, triphenyl-
Reactant of Route 3
Aluminum, triphenyl-
Reactant of Route 4
Aluminum, triphenyl-
Reactant of Route 5
Aluminum, triphenyl-
Reactant of Route 6
Aluminum, triphenyl-

Citations

For This Compound
20
Citations
TA Neely, WW Schwarz, HW Vaughan Jr - Organic Syntheses, 2003 - Wiley Online Library
Triphenylaluminum intermediate: triphenylaluminum etherate product: triphenylaluminum byproduct: mercury
Number of citations: 0 onlinelibrary.wiley.com
GL Karapinka, WL Carrick - Journal of Polymer Science, 1961 - Wiley Online Library
… jI6 They also found that bis-(cyclopentadieny1)-titanium dichloride and aluminum triphenyl produced polyethylene containing pheriyl endgroups, whereas his-(cyclopentadieny1)-…
Number of citations: 43 onlinelibrary.wiley.com
S Hayase, Y Onishi, K Yoshikiyo… - Journal of Polymer …, 1982 - Wiley Online Library
The catalytic activity of an aluminum complex/silanol system was found to vary with the aluminum ligand as follows: β-diketonate< β-ketoester anion< ortho-carbonylphenolate. …
Number of citations: 37 onlinelibrary.wiley.com
AV GROSSE, JM MAVITY - The Journal of Organic Chemistry, 1940 - ACS Publications
… This preparation was carried out in the manner already described for phenylaluminum dichloride, from aluminum triphenyl (4.12 g., 16.0 millimoles) and aluminum bromide (13.96 g., …
Number of citations: 155 pubs.acs.org
C Venkatesan, AP Singh - Journal of Molecular Catalysis A: Chemical, 2002 - Elsevier
… Dypnone has been prepared conventionally by the action of sodium ethoxide, aluminum bromide, phosphorous pentachloride, aluminum triphenyl, zinc diethyl, calcium hydroxide, …
Number of citations: 21 www.sciencedirect.com
G George, GD Yadav - Catalysis in Green Chemistry and …, 2022 - dl.begellhouse.com
The synthesis of 1, 3-diphenyl-2-buten-1-one (dypnone), an intermediate used in the manufacture of a large range of compounds, was carried out via the solventless self-condensation …
Number of citations: 2 www.dl.begellhouse.com
JS Lasky, HK Garner, RH Ewart - Industrial & Engineering …, 1962 - ACS Publications
A catalyst prepared from aluminum triethyl and vanadium trichloride has been reported in the literature to polymerize isopreneto trans-1, 4-polyisoprene. The efficiency of this …
Number of citations: 40 pubs.acs.org
S Hayase - 1983 - ir.library.osaka-u.ac.jp
1) Background Epoxy resins have been utilized as insulating mate-rials, coating materials, adhesives and laminating mate-rials in many fields. They are preferred for their elec-trical and …
Number of citations: 2 ir.library.osaka-u.ac.jp
G Natta - Stereoregular Polymers and Stereospecific …, 1967 - Elsevier
… For instance, when using a catalyst, obtained by treating a titanium compound with aluminum triphenyl, a polymer is obtained which contains phenyl groups bound to tertiary carbon …
Number of citations: 22 www.sciencedirect.com
M Selvaraj, PK Sinha, A Pandurangan - Microporous and mesoporous …, 2004 - Elsevier
… Dypnone has been prepared conventionally by the action of sodium ethoxide, aluminum bromide, phosphorous pentachloride, aluminum triphenyl, zinc diethyl, calcium hydroxide, …
Number of citations: 55 www.sciencedirect.com

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